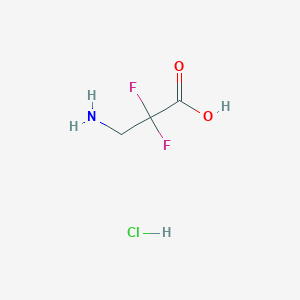

3-Amino-2,2-difluoropropanoic acid hydrochloride

Description

The exact mass of the compound 3-Amino-2,2-difluoropropanoic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Amino-2,2-difluoropropanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2,2-difluoropropanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-2,2-difluoropropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F2NO2.ClH/c4-3(5,1-6)2(7)8;/h1,6H2,(H,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNGRYXSTNHZQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)(F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClF2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679355 |

Source

|

| Record name | 3-Amino-2,2-difluoropropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159825-06-5 |

Source

|

| Record name | 3-Amino-2,2-difluoropropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2,2-difluoropropanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 3-Amino-2,2-difluoropropanoic Acid Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Significance of α,α-Difluoro-β-Alanine

3-Amino-2,2-difluoropropanoic acid, also known as α,α-difluoro-β-alanine, is a non-canonical amino acid of significant interest in medicinal chemistry and drug development.[1] The strategic incorporation of a difluoromethylene group (CF₂) adjacent to the carboxylic acid functionality imparts unique stereoelectronic properties. This modification can enhance metabolic stability by blocking enzymatic oxidation, modulate acidity (pKa), and induce specific conformational constraints in peptides and small molecule drugs.[1] These attributes make α,α-difluoro-β-alanine a valuable building block for creating novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth examination of a robust and widely applicable synthetic strategy: the Reformatsky reaction, followed by deprotection and salt formation.

Strategic Overview: The Reformatsky-Based Approach

The synthesis of α,α-difluoro-β-amino acids can be approached through various methods, including Mannich-type reactions and multi-component reactions.[1][2] However, the zinc-promoted Reformatsky reaction offers a direct, efficient, and scalable route starting from readily available precursors.[2][3] This strategy hinges on the formation of a zinc enolate from an α-halo-α,α-difluoro ester or amide, which then undergoes nucleophilic addition to an electrophilic imine.

The overall synthetic pathway can be visualized as a three-stage process:

-

Core Construction: A Reformatsky reaction between an imine and a bromodifluoroacetate derivative to form the protected α,α-difluoro-β-amino acid backbone.

-

Deprotection: Removal of the nitrogen protecting group.

-

Final Salt Formation: Hydrolysis of the ester and conversion to the stable hydrochloride salt.

Caption: High-level workflow for the synthesis of the target compound.

In-Depth Methodology: The Zinc-Promoted Reformatsky Reaction

This section details the synthesis of a protected intermediate, an α,α-difluoro-β-amino amide, which serves as the direct precursor to the final product.

Principle and Rationale

The Reformatsky reaction is a classic organozinc-mediated carbon-carbon bond formation. Its modern application to fluorinated compounds is particularly powerful.

-

Causality of Reagent Choice:

-

Zinc (Zn): Zinc is the metal of choice due to its ideal reactivity. It readily undergoes oxidative insertion into the carbon-bromine bond of the bromodifluoroacetamide to form the organozinc reagent (the Reformatsky reagent). It is less reactive than organolithium or Grignard reagents, which prevents unwanted side reactions with the amide functionality.

-

Bromodifluoroacetamide: This is the key building block that provides the -CF₂-C(=O)N- unit. The electron-withdrawing fluorine atoms activate the adjacent carbon-bromine bond for zinc insertion.

-

Aldimine: The C=N double bond of the imine serves as the electrophile. The substituents on the imine nitrogen (e.g., PMP - p-methoxyphenyl) and carbon dictate the structure of the final product and can be used to impart stereocontrol in asymmetric variants.

-

Trimethylsilyl Chloride (TMSCl): While the reaction can proceed without it, TMSCl is a crucial activator.[2] It is thought to activate the zinc surface by removing passivating oxide layers and may also facilitate the reaction through transient silyl species, leading to significantly higher yields.[1][2]

-

Detailed Experimental Protocol: Synthesis of a Protected Precursor

This protocol is adapted from demonstrated literature procedures for the synthesis of N-PMP protected α,α-difluoro-β-amino-β-aryl amides, which are excellent precursors.[1][3]

Reaction: N-(4-methoxybenzylidene)aniline + Bromodifluoroacetamide → 3-((4-methoxyphenyl)amino)-2,2-difluoro-3-phenylpropanamide

Materials:

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

|---|---|---|---|

| N-(4-methoxybenzylidene)aniline | 1.0 | 211.26 | (e.g., 1.0 mmol, 211 mg) |

| Bromodifluoroacetamide | 1.2 | 157.96 | (1.2 mmol, 189 mg) |

| Zinc Powder (<10 µm) | 2.0 | 65.38 | (2.0 mmol, 131 mg) |

| Trimethylsilyl Chloride (TMSCl) | 0.8 | 108.64 | (0.8 mmol, 87 mg, 101 µL) |

| Anhydrous Tetrahydrofuran (THF) | - | 72.11 | ~5 mL |

Procedure:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), add zinc powder and N-(4-methoxybenzylidene)aniline to a dry, flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous THF (3 mL) to the flask.

-

Activation: Add TMSCl to the suspension and stir for 10 minutes at room temperature. This step is critical for activating the zinc.[2]

-

Reagent Addition: Add a solution of bromodifluoroacetamide in anhydrous THF (2 mL) dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired protected α,α-difluoro-β-amino amide. Yields for this step are typically high, often in the 64–95% range.[1][3]

Final Steps: Deprotection and Hydrochloride Salt Formation

The stable, protected intermediate must be converted to the final target compound. This involves the simultaneous hydrolysis of the amide and the cleavage of the N-protecting group, followed by protonation to form the hydrochloride salt.

Principle and Rationale

Strong acidic conditions are required to hydrolyze the robust amide bond to a carboxylic acid and cleave common N-protecting groups like the PMP group. Using hydrochloric acid serves a dual purpose: it acts as the catalyst for hydrolysis and as the source of the chloride counter-ion for the final salt. The hydrochloride salt form is generally preferred for amino acids as it enhances stability, improves crystallinity, and increases aqueous solubility.

Detailed Experimental Protocol

This protocol is a standard procedure for the acidic hydrolysis of amides and cleavage of acid-labile protecting groups.[4]

Materials:

| Reagent | Molar Eq. | Amount |

|---|---|---|

| Protected α,α-Difluoro-β-Amino Amide | 1.0 | (e.g., 0.5 mmol) |

| 6 M Hydrochloric Acid (HCl) | Large Excess | ~10 mL |

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the protected amino amide precursor in 6 M aqueous HCl.

-

Reaction: Heat the solution to reflux (approximately 100-110 °C) and maintain for 5-8 hours. The progress can be monitored by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture in vacuo to remove the bulk of the water and excess HCl. This will often yield a solid or semi-solid residue.

-

Purification/Isolation:

-

Triturate the residue with a non-polar solvent like diethyl ether to precipitate the hydrochloride salt as a solid.

-

Filter the solid, wash with a small amount of cold water or ether to remove any soluble impurities, and dry under vacuum.

-

If necessary, the product can be further purified by recrystallization.

-

Caption: Key steps in the final conversion to the hydrochloride salt.

Conclusion

The synthesis of 3-Amino-2,2-difluoropropanoic acid hydrochloride is a critical process for accessing a valuable fluorinated building block. The strategy outlined, centered on a zinc-promoted Reformatsky reaction, provides a reliable and high-yielding pathway. By understanding the rationale behind the choice of reagents and conditions, researchers can effectively troubleshoot and adapt this methodology for various substituted analogs, paving the way for the development of next-generation pharmaceuticals.

References

-

Ozawa, R., & Yamamoto, T. (n.d.). Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Ozawa, R., & Yamamoto, T. (2020). Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. ChemRxiv. Available at: [Link]

-

Vidal, A., Nefzi, A., & Houghten, R. A. (2001). Solid-phase synthesis of α,α-difluoro-β-amino acids via the Reformatsky reaction. Journal of Organic Chemistry, 66(24), 8268-8272. Available at: [Link]

-

Andrés, C., Cativiela, C., Díaz-de-Villegas, M. D., & Gálvez, J. A. (1998). Enantioselective Synthesis of α,α-Difluoro-β-amino Acid and 3,3-Difluoroazetidin-2-one via the Reformatsky-Type Reaction of Ethyl Bromodifluoroacetate with Chiral 1,3-Oxazolidines. The Journal of Organic Chemistry, 63(26), 9660-9664. Available at: [Link]

-

Yamamoto, T., et al. (2020). Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction. RSC Publishing. Available at: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00388A [pubs.rsc.org]

- 3. Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 3-Amino-2,2-difluoropropanoic acid hydrochloride (CAS 1159825-06-5): Properties, Synthesis, and Application in Drug Discovery

This guide provides a comprehensive technical overview of 3-Amino-2,2-difluoropropanoic acid hydrochloride, a specialized building block for researchers in medicinal chemistry and drug development. We will move beyond simple data recitation to explore the underlying scientific principles that make this compound a valuable tool, focusing on its synthesis, properties, and practical application in peptide-based therapeutics.

Introduction: The Strategic Role of Fluorinated β-Amino Acids

In modern drug discovery, the strategic incorporation of unnatural amino acids is a cornerstone of rational peptide and peptidomimetic design.[1] Peptides often suffer from poor metabolic stability and membrane permeability, limiting their therapeutic potential.[1] Fluorine-containing amino acids, in particular, have become prominent tools for optimizing drug candidates.[2] The introduction of fluorine can profoundly alter a molecule's physicochemical properties, including pKa, conformational preference, and metabolic stability, without significantly increasing its steric bulk.

3-Amino-2,2-difluoropropanoic acid is a β-amino acid featuring a geminal difluoro group at the α-position (C2). This unique structural motif offers several advantages:

-

Enhanced Proteolytic Resistance: The Cα-Cβ bond in β-amino acids is inherently more resistant to cleavage by common proteases compared to the bonds in natural α-peptides.[3]

-

Conformational Constraint: The strongly electronegative fluorine atoms influence the torsional angles of the peptide backbone, inducing specific secondary structures and locking the molecule into a more bioactive conformation.[4]

-

Modulated Acidity: The electron-withdrawing nature of the gem-difluoro group lowers the pKa of the carboxylic acid, which can impact binding interactions and solubility.

This guide will provide the necessary technical detail for scientists to effectively utilize this compound in their research endeavors.

PART 1: Physicochemical and Spectroscopic Profile

The fundamental properties of 3-Amino-2,2-difluoropropanoic acid hydrochloride are summarized below. While some physical properties like melting point are not consistently reported across suppliers, the spectroscopic characteristics can be reliably predicted based on its structure.

| Property | Value | Source(s) |

| CAS Number | 1159825-06-5 | [5] |

| Molecular Formula | C₃H₅F₂NO₂·HCl | [5][6] |

| Molecular Weight | 161.54 g/mol | |

| Appearance | White to off-white solid | [6] |

| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) | [6] |

| Predicted ¹H NMR | (D₂O, 400 MHz): δ ~3.7-4.0 (t, J ≈ 14 Hz, 2H, -CH₂ -NH₃⁺), demonstrating triplet splitting due to coupling with the two adjacent fluorine atoms. The exact chemical shift can vary with pH and solvent. | N/A |

| Predicted ¹⁹F NMR | (D₂O, 376 MHz): A single triplet signal is expected, coupled to the adjacent methylene protons (-CH₂-). The chemical shift would be referenced against a standard like trifluoroacetic acid (TFA).[7][8] | N/A |

| Predicted ¹³C NMR | (D₂O, 100 MHz): Three primary signals are expected: ~170 ppm (C=O), a triplet for the C2 carbon (~115-120 ppm, J ≈ 250-260 Hz) due to one-bond C-F coupling, and a triplet for the C3 carbon (~45 ppm, J ≈ 20-25 Hz) due to two-bond C-F coupling. | N/A |

| Mass Spectrometry | ESI-MS (positive ion mode): Expected [M+H]⁺ (for the free amine) at m/z 126.04. | N/A |

PART 2: Representative Synthesis Workflow

While multiple synthetic routes may exist, a common and effective method for preparing α,α-difluoro-β-amino acids is through a Reformatsky-type reaction.[3] This approach involves the reaction of an organozinc reagent derived from an α,α-difluoro-α-haloester with an imine or a suitable imine precursor.

The causality behind this choice is twofold:

-

Reagent Availability: Ethyl bromodifluoroacetate is a commercially available and highly effective precursor for generating the required difluorinated nucleophile.

-

Reaction Robustness: The Reformatsky reaction is well-established for forming carbon-carbon bonds and is tolerant of various functional groups, making it a reliable choice for complex building block synthesis.[3]

Below is a representative, step-by-step protocol for the synthesis, starting from a protected amine source.

Diagram: Synthesis Workflow

References

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemwhat.com [chemwhat.com]

- 6. 3-Amino-2,2-difluoropropanoic acid hydrochloride CAS#: 1159825-06-5 [amp.chemicalbook.com]

- 7. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

Discovery and history of gem-difluorinated amino acids

An In-depth Technical Guide to the Discovery and History of Gem-Difluorinated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the gem-difluoromethylene group (CF₂) has garnered significant attention for its unique ability to modulate the physicochemical and biological properties of parent compounds. When installed at the α-position of an amino acid, this seemingly subtle modification can profoundly impact peptide conformation, metabolic stability, and target binding affinity. This technical guide provides a comprehensive overview of the discovery, synthetic evolution, and application of gem-difluorinated amino acids, offering field-proven insights for professionals in drug discovery and chemical biology.

Introduction: The Strategic Value of the CF₂ Group

The introduction of fluorine into amino acids and peptides is a powerful strategy for enhancing their therapeutic potential.[1] The gem-difluoromethylene (CF₂) group is a particularly valuable motif, often considered a bioisostere for a methylene group, a carbonyl group, or even a hydroxyl-bearing carbon.[2][3][4] Its influence stems from the unique properties of the fluorine atom: high electronegativity, small atomic radius, and the exceptional strength of the carbon-fluorine bond.

Incorporating a CF₂ group into an amino acid can lead to several advantageous changes:

-

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the two fluorine atoms significantly impacts the acidity (pKa) and basicity of the proximal amino and carboxyl groups.[5][6][7] This can alter a molecule's ionization state at physiological pH, affecting its solubility, permeability, and target interactions.

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the CF₂ group resistant to metabolic oxidation.[3][8] This "metabolic shielding" can block common points of degradation, thereby increasing the in vivo half-life of a peptide-based drug.

-

Conformational Control: The gem-difluoro group can exert significant stereoelectronic effects, influencing local bond rotations and stabilizing specific backbone conformations in peptides.[9][10] This pre-organization can reduce the entropic penalty upon binding to a biological target, leading to enhanced potency.

-

Improved Proteolytic Resistance: While not a universal rule, the incorporation of non-natural amino acids, including fluorinated ones, can increase resistance to degradation by proteases, a critical hurdle for peptide therapeutics.[11][12][13][14]

This guide traces the historical development of these important building blocks, from their initial synthesis to the sophisticated asymmetric methodologies used today, and explores their transformative impact on drug design.

Evolution of Synthetic Methodologies

The journey to access gem-difluorinated amino acids has been marked by significant innovation, moving from challenging, low-yield procedures to highly efficient and stereoselective modern methods.

Early Strategies and Foundational Work

The first synthesis of an α,α-difluoroamino acid derivative can be traced back to the mid-20th century. Early approaches often relied on harsh fluorination conditions or multi-step sequences that were not practical for broad application. A key conceptual breakthrough was the idea of building the amino acid scaffold around a pre-existing difluorinated carbon unit. One of the most robust and enduring strategies to emerge was the Reformatsky reaction.

The Reformatsky reaction involves the addition of an organozinc reagent, typically derived from an α-haloester, to a carbonyl group or imine. The application of this reaction using ethyl bromodifluoroacetate provided a direct and reliable route to α,α-difluoro-β-amino esters.[15][16]

Caption: Fig 1. Generalized Reformatsky Reaction Pathway.

This method, while effective for creating the basic structure, typically produces a racemic or diastereomeric mixture of products, necessitating challenging separation steps to isolate the desired stereoisomer.

Modern Asymmetric Syntheses

The demand for enantiomerically pure compounds in drug development drove the evolution of asymmetric synthetic methods. These strategies introduce chirality in a controlled manner, providing direct access to single-enantiomer products.

One powerful approach is the use of a chiral auxiliary—a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and is subsequently removed. N-tert-butylsulfinimines have proven exceptionally useful in this context. The addition of the Reformatsky reagent from ethyl bromodifluoroacetate to an enantiomerically pure N-tert-butylsulfinimine proceeds with high diastereoselectivity, dictated by the stereocenter on the sulfinamide group.[15]

Experimental Protocol: Asymmetric Synthesis via Sulfinimine Addition [15]

-

Preparation of the N-tert-butylsulfinimine: An appropriate aldehyde is condensed with enantiomerically pure (R)- or (S)-tert-butanesulfinamide in the presence of a dehydrating agent (e.g., CuSO₄ or Ti(OEt)₄) to yield the corresponding sulfinimine.

-

Reformatsky Reagent Formation and Addition: In a flame-dried flask under an inert atmosphere (N₂ or Ar), activated zinc powder is suspended in anhydrous tetrahydrofuran (THF). Ethyl bromodifluoroacetate is added, and the mixture is gently heated to initiate the formation of the zinc enolate.

-

Diastereoselective Addition: The solution of the N-tert-butylsulfinimine in THF is added dropwise to the pre-formed Reformatsky reagent at a controlled temperature (e.g., 0 °C to room temperature). The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC).

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The resulting diastereomers are typically separable by flash column chromatography.

-

Auxiliary Cleavage: The sulfinyl group is removed by treatment with stoichiometric HCl in a protic solvent (e.g., methanol or ethanol) to afford the enantiomerically pure α,α-difluoro-β-amino ester hydrochloride.

More recently, catalytic approaches have emerged, offering greater efficiency and atom economy. These methods use a chiral catalyst to control the stereochemistry of the reaction. For instance, copper-catalyzed asymmetric difluoromethylation using in-situ generated difluorocarbene has been reported to produce chiral α-difluorinated amino acids with excellent enantiomeric excess (ee).[17] Another advanced strategy involves the highly enantioselective Cu-catalyzed desulfonylative SN2′ substitution of α,α-difluoro allylsulfones with benzylideneamino esters to construct chiral α-quaternary amino acids containing a gem-difluoroethylene moiety.[18][19]

Caption: Fig 2. Conceptual Flow of a Catalytic Asymmetric Reaction.

These modern methods represent the state-of-the-art, providing scalable and versatile access to a wide array of structurally diverse and optically pure gem-difluorinated amino acids for drug discovery programs.[18]

Impact on Physicochemical and Biological Properties

The true value of gem-difluorinated amino acids lies in the predictable and beneficial ways they alter molecular properties.

Acidity, Lipophilicity, and Solubility

The CF₂ group is a potent electron-withdrawing group. Its introduction next to an amine or carboxylic acid significantly lowers their respective pKa values.[6][7] This increased acidity can fundamentally change a drug candidate's charge state at physiological pH, which in turn influences its interactions with protein targets and its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

The effect on lipophilicity (log P) is more complex. While fluorine is highly electronegative, a CF₂ group can either increase or decrease lipophilicity depending on the overall molecular context, including ring size and the position of the fluorine atoms relative to other functional groups.[6][7]

| Property | General Effect of gem-Difluorination | Causality & Significance |

| Acidity (pKa) | Decreases pKa of nearby amines and carboxylic acids.[6][7] | Strong inductive electron-withdrawal by fluorine atoms stabilizes the conjugate base. Alters ionization state at physiological pH, impacting solubility and target binding. |

| Lipophilicity (log P) | Context-dependent; can increase or decrease.[6][7] | Complex interplay of reduced basicity, altered dipole moment, and changes in hydration. Directly impacts membrane permeability and ADME properties. |

| Metabolic Stability | Generally increases.[3][8] | The C-F bond is exceptionally strong and resistant to enzymatic cleavage (e.g., by Cytochrome P450 oxidases). Blocks metabolic hotspots, increasing drug half-life. |

| Proteolytic Stability | Often increases, but is unpredictable.[11][14] | Steric and electronic effects of the CF₂ group can disrupt the recognition and binding of proteases to the peptide backbone. The effect is highly dependent on the specific enzyme and the location of the substitution.[14] |

Conformational Constraints and Biological Activity

Perhaps the most sophisticated application of gem-difluorination is in controlling molecular shape. The incorporation of a CF₂ group can introduce a "gauche effect," where the steric and electronic interactions favor a specific rotational conformation around adjacent single bonds. In macrocycles and peptides, this can have profound consequences, such as stabilizing a cis amide bond conformation where a trans bond would normally be overwhelmingly favored.[9][10] This pre-organization of the molecule into a bioactive conformation can dramatically enhance its binding affinity and potency.

A landmark example of a drug containing a gem-difluorinated amino acid is Eflornithine (α-(difluoromethyl)ornithine), an irreversible inhibitor of ornithine decarboxylase used to treat African trypanosomiasis (sleeping sickness) and hirsutism.[20]

Applications in Drug Discovery

Gem-difluorinated amino acids are powerful tools for overcoming common challenges in drug development, particularly for peptide-based therapeutics and small molecule inhibitors.

-

Improving Bioavailability: By blocking metabolic oxidation and modulating lipophilicity, the CF₂ group can significantly improve a drug's pharmacokinetic profile. In one study, the introduction of a gem-difluoro group into a neuronal nitric oxide synthase (nNOS) inhibitor transformed a molecule with essentially no oral bioavailability into one with 22% bioavailability in rats.[8]

-

Enhancing Potency and Selectivity: By locking the molecule into a more favorable conformation for target binding, gem-difluorination can lead to substantial gains in potency and selectivity.

-

Peptide and Protein Engineering: The introduction of these unnatural amino acids allows for the creation of peptides with enhanced stability and novel structural properties, expanding their therapeutic utility.[11][13]

Conclusion and Future Outlook

From their challenging beginnings, the synthesis and application of gem-difluorinated amino acids have become a mature and indispensable part of the medicinal chemist's toolkit. The development of robust asymmetric synthetic routes has made these valuable building blocks readily accessible. The predictable influence of the CF₂ group on pKa, metabolic stability, and molecular conformation allows for the rational design of drug candidates with improved ADME and pharmacokinetic properties.

Future research will likely focus on developing even more efficient and versatile catalytic methods for their synthesis, exploring their incorporation into larger and more complex biological systems like proteins, and further elucidating the subtle interplay between fluorination, conformation, and biological function. As the demand for more stable and potent therapeutics continues to grow, the role of gem-difluorinated amino acids in shaping the future of medicine is assured.

References

-

Jäschke, A., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids. [Link]

-

Al-Sabi, A., et al. (2013). Impact of fluorination on proteolytic stability of peptides in human blood plasma. Bioorganic & Medicinal Chemistry. [Link]

-

Chaume, G., et al. (2022). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. International Journal of Molecular Sciences. [Link]

-

Salwiczek, M., et al. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Biopolymers. [Link]

-

Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. [Link]

-

Macmillan Group, Princeton University. (2017). Synthesis and Applications of Fluorinated γ-Amino Acids. [Link]

-

Rábai, J., et al. (2002). Synthesis of α,ω-polyfluorinated α-amino acid derivatives and δ,δ-difluoronorvaline. Organic & Biomolecular Chemistry. [Link]

-

Davis, F. A., et al. (2002). Asymmetric synthesis of alpha,alpha-difluoro-beta-amino acid derivatives from enantiomerically pure N-tert-butylsulfinimines. Organic Letters. [Link]

-

Asante, V. (2015). Impact of amino acid side chain fluorination on proteolytic stability of peptides. Refubium, Freie Universität Berlin. [Link]

-

Li, H., et al. (2013). Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry. [Link]

-

Foley, D. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. [Link]

-

Grygorenko, O. O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [Link]

-

Ozawa, R., & Yamamoto, T. (2024). Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. ChemRxiv. [Link]

-

Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [Link]

-

Wang, F., et al. (2024). α,α-Difluorinated Allylsulfones: gem-Difluoroethylenyl Reagents for Synthesis of Fluorinated Chiral α-Quaternary Amino Acids. Organic Letters. [Link]

-

Ozawa, R., & Yamamoto, T. (2024). Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. ChemRxiv. [Link]

-

Wang, F., & Xu, X. (2020). Recent Advances in the Synthesis of Fluorinated Amino Acids and Peptides. Chemical Communications. [Link]

-

Smits, R., et al. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews. [Link]

-

Grygorenko, O. O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [Link]

-

Mykhailiuk, P. K., et al. (2024). Parallel Minisci Reaction of gem-Difluorocycloalkyl Building Blocks. ACS Omega. [Link]

-

Burger, K., et al. (1996). A New Strategy for the Synthesis of alpha-Difluoromethyl-Substituted alpha-Hydroxy and alpha-Amino Acids. The Journal of Organic Chemistry. [Link]

-

Smits, R., et al. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. ResearchGate. [Link]

-

Wang, F., et al. (2024). α,α-Difluorinated Allylsulfones: gem-Difluoroethylenyl Reagents for Synthesis of Fluorinated Chiral α-Quaternary Amino Acids. Organic Letters. [Link]

-

Sharkey, C. T., & O'Hagan, D. (2019). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron. [Link]

-

Giraud, A., et al. (2005). Synthesis of α,α‐Difluoro‐β‐amino Esters or gem‐Difluoro‐β‐lactams as Potential Metallocarboxypeptidase Inhibitors. European Journal of Organic Chemistry. [Link]

-

Foley, D. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. [Link]

-

O'Hagan, D., & Rzepa, H. S. (2012). Synthesis, Structure, and Biological Applications of α-fluorinated β-amino Acids and Derivatives. Helvetica Chimica Acta. [Link]

-

Guo, Y., et al. (2021). Synthesis of chiral α-difluorinated amino acids. MDPI. [Link]

Sources

- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 3. enamine.net [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Impact of fluorination on proteolytic stability of peptides in human blood plasma [agris.fao.org]

- 13. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Asymmetric synthesis of alpha,alpha-difluoro-beta-amino acid derivatives from enantiomerically pure N-tert-butylsulfinimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. α,α-Difluorinated Allylsulfones: gem-Difluoroethylenyl Reagents for Synthesis of Fluorinated Chiral α-Quaternary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. macmillan.princeton.edu [macmillan.princeton.edu]

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-2,2-difluoropropanoic acid HCl

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the known physicochemical properties of 3-Amino-2,2-difluoropropanoic acid hydrochloride. As a crucial building block in medicinal chemistry, particularly for the synthesis of novel fluorinated analogs of bioactive molecules, a thorough understanding of its properties is paramount for its effective application in research and drug development. This document synthesizes available data and outlines standardized methodologies for the experimental determination of key physicochemical parameters.

Introduction: The Significance of Fluorinated Amino Acids

The introduction of fluorine into amino acid scaffolds has become a powerful strategy in drug design. The unique electronic properties of fluorine can significantly influence the conformational preferences, metabolic stability, and binding affinity of peptides and small molecule therapeutics. 3-Amino-2,2-difluoropropanoic acid, a fluorinated β-alanine analog, offers a strategic advantage by introducing a gem-difluoro group, which can modulate the acidity of the carboxylic acid, the basicity of the amino group, and the overall lipophilicity of the molecule. This guide serves as a technical resource for researchers leveraging this compound in their synthetic and drug discovery endeavors.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of 3-Amino-2,2-difluoropropanoic acid HCl is presented in Table 1. It is important to note that while some properties are readily available from chemical suppliers and databases, specific experimental data for others, such as melting point and pKa, are not extensively reported in the literature. In such cases, this guide provides detailed protocols for their determination.

Table 1: Summary of Physicochemical Properties of 3-Amino-2,2-difluoropropanoic acid HCl

| Property | Value | Source/Method |

| Chemical Name | 3-Amino-2,2-difluoropropanoic acid hydrochloride | N/A |

| Synonyms | 3-Amino-2,2-difluoro-propionic acid hydrochloride | N/A |

| CAS Number | 1159825-06-5 | [1] |

| Molecular Formula | C₃H₅F₂NO₂·HCl | [1] |

| Molecular Weight | 161.54 g/mol | |

| Appearance | White to off-white solid | [2] |

| Melting Point | Data not available | See Protocol 1 |

| Boiling Point | Data not available | N/A (decomposes) |

| Solubility | Data not available | See Protocol 2 |

| pKa (Carboxylic Acid) | Data not available | See Protocol 3 |

| pKa (Ammonium) | Data not available | See Protocol 3 |

| Storage Conditions | Store in a cool, dry place under an inert atmosphere (e.g., Argon) | [2][3] |

Experimental Protocols for Physicochemical Characterization

To address the current gaps in the experimental data for 3-Amino-2,2-difluoropropanoic acid HCl, the following section provides detailed, field-proven methodologies for the determination of its key physicochemical properties. The causality behind the experimental choices is explained to ensure a thorough understanding of the procedures.

Determination of Melting Point (Protocol 1)

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity.

Methodology: Capillary Melting Point Determination

This method is a standard and reliable technique for determining the melting point of a solid.

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

-

Procedure:

-

Sample Preparation: Ensure the 3-Amino-2,2-difluoropropanoic acid HCl sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

-

Replicate: Perform the measurement in triplicate to ensure reproducibility.

-

Causality of Experimental Choices: A slow heating rate near the melting point is crucial to ensure that the temperature of the heating block and the sample are in equilibrium, leading to an accurate measurement. A small sample size ensures uniform heating.

Diagram 1: Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

Determination of Solubility (Protocol 2)

Solubility data is essential for formulation development, reaction condition optimization, and purification processes. The principle of "like dissolves like" suggests that this polar, ionic compound will be more soluble in polar solvents.

Methodology: Gravimetric Solubility Determination

This method provides a quantitative measure of solubility in various solvents.

-

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with a temperature-controlled bath

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Pipettes and volumetric flasks

-

-

Procedure:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, dichloromethane, acetone).

-

Sample Preparation: Add an excess amount of 3-Amino-2,2-difluoropropanoic acid HCl to a known volume of each solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or on a stirrer in a water bath set to a specific temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached.

-

Sample Collection and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a pre-weighed vial. This step is critical to remove any undissolved particles.

-

Solvent Evaporation: Evaporate the solvent from the filtered solution under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the dissolved solid. The difference in weight gives the mass of the dissolved compound.

-

Calculation: Calculate the solubility in g/L or mg/mL.

-

Replicate: Perform the measurements in triplicate for each solvent.

-

Causality of Experimental Choices: Using an excess of the solid ensures that the solution becomes saturated. Equilibration over a prolonged period at a constant temperature is necessary to reach the thermodynamic solubility limit. Filtration is essential to separate the dissolved solute from any suspended solid particles, which would otherwise lead to an overestimation of solubility.

Diagram 2: Workflow for Solubility Determination

Caption: Workflow for the gravimetric determination of solubility.

Determination of pKa (Protocol 3)

The pKa values of the carboxylic acid and the amino group are fundamental to understanding the ionization state of the molecule at different pH values, which is critical for predicting its behavior in biological systems and for developing analytical methods.

Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa values of ionizable groups.

-

Apparatus:

-

pH meter with a combination pH electrode

-

Burette

-

Stir plate and magnetic stir bar

-

Beaker

-

Standardized solutions of HCl and NaOH (e.g., 0.1 M)

-

-

Procedure:

-

Sample Preparation: Accurately weigh a known amount of 3-Amino-2,2-difluoropropanoic acid HCl and dissolve it in a known volume of deionized water.

-

Initial pH: Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode. Record the initial pH.

-

Titration with Base: Begin titrating the solution with a standardized solution of NaOH, adding small, precise increments (e.g., 0.1 mL). Record the pH after each addition, allowing the reading to stabilize.

-

Equivalence Points: Continue the titration past the expected equivalence points. The titration curve will show two inflection points corresponding to the pKa of the carboxylic acid and the deprotonation of the ammonium group.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values are determined from the half-equivalence points on the titration curve. The first pKa (carboxylic acid) will be the pH at which half of the first equivalent of base has been added. The second pKa (ammonium group) will be the pH at the midpoint between the first and second equivalence points.

-

Replicate: Perform the titration in triplicate.

-

Causality of Experimental Choices: The use of a calibrated pH meter ensures accurate pH measurements. Slow, incremental addition of the titrant allows the solution to reach equilibrium before each pH reading. Plotting the data allows for the visualization of the buffer regions and the accurate determination of the pKa values from the midpoints of these regions.

Diagram 3: Workflow for pKa Determination

Sources

A Technical Guide to 3-Amino-2,2-difluoropropanoic acid hydrochloride for Drug Development Professionals

Introduction: The Strategic Advantage of Gem-Difluoro Scaffolds in Peptide and Small Molecule Design

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules has become an indispensable tool for modulating pharmacological properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—allow for subtle yet profound alterations in a molecule's lipophilicity, metabolic stability, and binding affinity. Among the various fluorinated building blocks, β-amino acids featuring a gem-difluoro group at the α-position, such as 3-Amino-2,2-difluoropropanoic acid hydrochloride (CAS No. 1159825-06-5), are emerging as powerful tools for creating novel therapeutics.[1]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 3-Amino-2,2-difluoropropanoic acid hydrochloride, its commercial suppliers, quality control benchmarks, synthetic origins, and practical application in solid-phase peptide synthesis (SPPS).

I. Sourcing and Procurement: A Comparative Analysis of Commercial Suppliers

The reliable supply of high-purity building blocks is the foundation of any successful research and development program. 3-Amino-2,2-difluoropropanoic acid hydrochloride is available from several reputable chemical suppliers, catering primarily to the research and development sector. All products are intended for laboratory use only and must be handled by qualified personnel.[]

| Supplier | Product Number (Example) | Purity Specification | Key Characteristics |

| AK Scientific, Inc. | 9252BB | ≥ 95% | Products are stocked and shipped from the USA. Offers full quality assurance and documentation like SDS and COA upon request.[] |

| Sigma-Aldrich (Merck) | Not specified | Varies by batch | A major global distributor with extensive quality control and regulatory support.[3] |

| BLD Pharm | BD1159825-06-5 | Varies by batch | Provides access to analytical data including NMR, HPLC, and LC-MS for their products.[4] |

| ChemWhat | 1159825-06-5 | Varies by batch | A database and supplier platform that aggregates information and connects buyers with manufacturers.[3] |

| Chem-Impex | 33816 (Fmoc-protected version) | > 98% (for Fmoc version) | Specializes in amino acids and derivatives for peptide synthesis, offering the key Fmoc-protected version for SPPS.[5] |

II. Quality Control and Specification Analysis: Ensuring Experimental Integrity

The quality of a starting material directly impacts the validity and reproducibility of experimental results. For 3-Amino-2,2-difluoropropanoic acid hydrochloride, a thorough evaluation of the Certificate of Analysis (CoA) is critical. While a specific CoA for this exact compound is proprietary to suppliers, a representative CoA for a high-purity amino acid derivative would include the following parameters.

Table 2: Key Quality Control Parameters for Amino Acid Derivatives

| Parameter | Method | Typical Specification | Rationale for Importance |

| Appearance | Visual Inspection | White to off-white solid | Deviations may indicate impurities or degradation. |

| Identity | ¹H NMR, ¹⁹F NMR, MS | Conforms to structure | Confirms the molecular structure and the presence of the key difluoro group. |

| Purity (Assay) | HPLC or qNMR | ≥ 95% (R&D grade) | Determines the percentage of the active compound, which is critical for accurate stoichiometry in reactions. |

| Water Content | Karl Fischer Titration | ≤ 0.5% | Water can interfere with moisture-sensitive reactions, such as peptide coupling. |

| Residual Solvents | GC-MS | Varies (e.g., ≤ 0.5%) | Ensures that solvents from the synthesis and purification processes are removed, as they can be toxic or interfere with reactions. |

| Related Impurities | HPLC | Report individual impurities | Quantifies byproducts from the synthesis, which could have confounding biological activity or interfere with reactions.[6] |

| Enantiomeric Purity | Chiral HPLC | Not applicable (achiral) | Crucial for chiral amino acids to ensure stereochemical integrity. This compound is achiral. |

III. Synthetic Pathway Overview: Understanding Potential Impurities

A foundational understanding of the synthetic route is crucial for anticipating potential process-related impurities. The synthesis of α,α-difluoro-β-amino acids like our compound of interest can be practically achieved via a Reformatsky-type reaction .[7] This method involves the reaction of an α-halo ester with an imine in the presence of a metal, typically zinc.[8]

A plausible synthetic pathway starts with the readily available ethyl bromodifluoroacetate . This reagent forms an organozinc enolate which then undergoes a nucleophilic addition to a protected imine precursor. Subsequent hydrolysis and deprotection steps yield the final amino acid hydrochloride.

Caption: Plausible synthesis of 3-Amino-2,2-difluoropropanoic acid via a Reformatsky reaction.

Potential Impurities Stemming from Synthesis:

-

Starting Materials: Unreacted ethyl bromodifluoroacetate or imine precursors.

-

Byproducts: Hydrolyzed starting materials or byproducts from incomplete deprotection.

-

Process-Related: Residual zinc salts or solvents used during the reaction and purification.

IV. Application in Peptide Synthesis: A Step-by-Step Protocol

The primary application for this building block in drug discovery is its incorporation into peptides to enhance proteolytic stability and modulate conformation.[9][10] As a β-amino acid, it introduces an extra carbon into the peptide backbone, which can disrupt the recognition sites for many proteases.[1] For use in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the N-terminally protected Fmoc-3-amino-2,2-difluoropropanoic acid is required.

Workflow for Incorporating the Fluorinated Amino Acid into a Peptide Chain

Caption: Standard SPPS cycle for coupling Fmoc-3-amino-2,2-difluoropropanoic acid.

Detailed Experimental Protocol: HBTU/HOBt Coupling

This protocol describes a single coupling cycle for incorporating Fmoc-3-amino-2,2-difluoropropanoic acid onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin-bound peptide (0.1 mmol scale)

-

Fmoc-3-amino-2,2-difluoropropanoic acid (0.5 mmol, 5 eq.)

-

HBTU (0.495 mmol, 4.95 eq.)

-

HOBt (0.5 mmol, 5 eq.)

-

DIPEA (1.0 mmol, 10 eq.)

-

Peptide Synthesis Grade DMF

-

20% (v/v) Piperidine in DMF

-

DCM (Dichloromethane)

Procedure:

-

Resin Preparation: Swell the resin-bound peptide in DMF. If the N-terminal Fmoc group is present, perform the deprotection step first (see step 5) and wash thoroughly.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-3-amino-2,2-difluoropropanoic acid, HBTU, and HOBt in a minimal amount of DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.[11]

-

Coupling Reaction: Add the pre-activated amino acid solution to the swelled resin. Agitate the mixture at room temperature for 60-120 minutes.

-

Expert Insight: β-amino acids and those with steric hindrance from the gem-difluoro group may couple more slowly than standard α-amino acids. A longer coupling time or a double coupling may be necessary to achieve high efficiency (>99%).[] A Kaiser test can be performed to monitor the presence of free amines and confirm reaction completion.

-

-

Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts.

-

Fmoc Deprotection: Add the 20% piperidine in DMF solution to the resin and agitate for 10-15 minutes. Drain and repeat once.

-

Final Washing: Wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) to prepare for the next coupling cycle or final cleavage.

V. Conclusion and Future Outlook

3-Amino-2,2-difluoropropanoic acid hydrochloride represents a valuable and strategic building block for medicinal chemists. Its gem-difluoro motif offers a predictable way to enhance the proteolytic stability of peptides and fine-tune the physicochemical properties of small molecules.[9] By understanding the landscape of commercial suppliers, implementing rigorous quality control, being aware of the synthetic origins, and utilizing optimized coupling protocols, researchers can effectively leverage this compound to accelerate the development of next-generation therapeutics. As the demand for metabolically robust peptide drugs and novel small molecule scaffolds continues to grow, the application of such precisely engineered fluorinated building blocks is set to expand significantly.

References

-

Chem-Impex. Fmoc-3-amino-2,2-difluoro-propionic acid. [Link]

-

HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry. [Link]

- Young, J., et al. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research.

- Moumne, R., Lavielle, S., & Karoyan, P. (2006). Efficient Synthesis of β2-Amino Acid by Homologation of α-Amino Acids Involving the Reformatsky Reaction and Mannich-Type Imminium Electrophile. The Journal of Organic Chemistry.

- Solvent-Free Synthesis of β-Hydroxy Esters and β-Amino Esters by Indium-Mediated Reformatsky Reaction.

-

Reformatsky reaction. Wikipedia. [Link]

- Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine. PubMed.

- HBTU mediated 1-Hydroxybenzotriazole (HOBt) Conjugate Addition: Synthesis and Stereochemical Analysis of beta-benzotriazole N-oxide Substituted gamma-Amino acids and Hybrid peptides.

- Probing the Proteolytic Stability of Beta-Peptides Containing Alpha-Fluoro- And Alpha-Hydroxy-Beta-Amino Acids. PubMed.

- Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of rel

-

SRM 2389 - Certificate of Analysis. NIST. [Link]

- A practical synthesis of 2,2-difluoro-3-amino-propanoic acid (α,α-difluoro-β-alanine).

- Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online.

- Strategies for asymmetric synthesis of β,β-difluoro-α-amino acid...

-

β-Fluoro-DL-alanine. Chem-Impex. [Link]

- The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed.

- Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.

- Strategies for Improving Peptide Stability and Delivery. MDPI.

- Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. NIH.

- Beta-Ala containing peptides: potentials in design and construction of bioactive peptides and protein secondary structure mimics. PubMed.

- Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI.

- Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate.

- Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns. PubMed.

-

The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University. [Link]

- Synthesis of Amino Acids bearing Halodifluoromethyl Moieties. Dove Medical Press.

-

Fluorine labeling of proteins for NMR studies. University of Colorado Boulder. [Link]

- New beta-alanine derivatives are orally available glucagon receptor antagonists. PubMed.

- Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. PubMed Central.

Sources

- 1. Beta-Ala containing peptides: potentials in design and construction of bioactive peptides and protein secondary structure mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Efficient synthesis of beta2-amino acid by homologation of alpha-amino acids involving the Reformatsky reaction and Mannich-type imminium electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 9. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]

- 11. benchchem.com [benchchem.com]

Stability and storage conditions for 3-Amino-2,2-difluoropropanoic acid HCl

An In-depth Technical Guide: Stability and Storage of 3-Amino-2,2-difluoropropanoic acid HCl

Introduction: The Critical Role of Stability in Application

3-Amino-2,2-difluoropropanoic acid hydrochloride is a synthetic amino acid that incorporates a gem-difluoro group, a motif of significant interest in medicinal chemistry and materials science. The introduction of fluorine can modulate key properties such as metabolic stability, binding affinity, and lipophilicity.[] As this building block is incorporated into higher-value molecules, from novel peptides to small-molecule drug candidates, a comprehensive understanding of its intrinsic chemical stability is paramount. The integrity of starting materials directly impacts the validity of experimental outcomes, the reproducibility of syntheses, and the safety profile of final products.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond generic storage instructions to provide a detailed analysis of the factors governing the stability of 3-Amino-2,2-difluoropropanoic acid HCl. We will explore the rationale behind recommended storage and handling protocols, discuss potential degradation pathways, and provide a framework for establishing a robust stability-indicating profile for this compound in a research and development setting.

Core Physicochemical and Handling Properties

A precise understanding of a compound's fundamental properties is the foundation of effective storage and handling. The hydrochloride salt form of 3-Amino-2,2-difluoropropanoic acid is a white to off-white crystalline solid, a formulation choice designed to enhance its shelf-life and ease of use compared to the free amine.[2][3]

| Property | Data | Source(s) |

| Chemical Name | 3-Amino-2,2-difluoropropanoic acid hydrochloride | [4][5] |

| Synonyms | 3-Amino-2,2-difluoropropionic acid HCl | [5] |

| CAS Number | 1159825-06-5 | [4][5][6] |

| Molecular Formula | C₃H₅F₂NO₂·HCl | [6][7] |

| Molecular Weight | 161.54 g/mol | [8] |

| Appearance | White to off-white solid | [6] |

| Recommended Storage | 2-8°C under an inert atmosphere (Nitrogen or Argon) | [6][9] |

The Intrinsic Stability Profile: Key Influencing Factors

The stability of 3-Amino-2,2-difluoropropanoic acid HCl is governed by its functional groups: an amine hydrochloride, a carboxylic acid, and an aliphatic gem-difluoro moiety. Each presents distinct vulnerabilities that must be controlled.

The Protective Role of the Hydrochloride Salt

Amines are susceptible to oxidation and can be challenging to handle as solids. Conversion to a hydrochloride salt protonates the basic amino group, forming a stable, crystalline solid that is less prone to oxidative degradation and often easier to weigh and handle accurately.[3] However, this salt form introduces a significant sensitivity to moisture.

Moisture and Hygroscopicity

Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[10] While specific data for this compound is not publicly available, this property should be assumed. Moisture ingress is a primary cause of degradation for several reasons:

-

Hydrolysis: Water can facilitate hydrolytic degradation pathways.

-

Physical Changes: Absorption of water can cause the solid to become gummy or deliquesce, making accurate weighing impossible and potentially accelerating decomposition.[11]

-

Lowering Melting Point: The presence of water as an impurity will depress the melting point and can affect reaction kinetics.

Causality: The ionic nature of the salt has a high affinity for polar water molecules. Therefore, minimizing exposure to ambient air is the most critical handling parameter.

Thermal Stability

Suppliers recommend refrigerated storage (2-8°C) for long-term stability.[6] While the product may be shipped at ambient temperatures, prolonged exposure to heat should be avoided.[12] Thermal stress can provide the activation energy for decomposition reactions such as decarboxylation or deamination. During a fire, thermal decomposition can generate highly toxic and irritating gases.[5]

Photostability

The carbon-fluorine bond is exceptionally strong, generally conferring high stability to fluorinated motifs.[13] Studies on other fluorinated compounds show that aliphatic-CF₂ groups tend to be stable during photolysis.[14][15] However, extensive degradation of other parts of a molecule under UV or broad-spectrum light can sometimes lead to defluorination.[16]

-

Recommendation: As a precautionary measure, the compound should be stored protected from light, especially if it is to be used in applications where photostability is critical.[12]

pH and Chemical Incompatibility

-

Strong Bases: Contact with strong bases will deprotonate the amine hydrochloride, liberating the free amine. The free amine is less stable and may be more susceptible to oxidation and other reactions.

-

Strong Oxidizing Agents: The amino group is susceptible to oxidation. Contact with strong oxidizers should be strictly avoided.

-

Aqueous Solutions: The stability in aqueous solution will be pH-dependent. At neutral and acidic pH, the protonated amine form will predominate. In basic solutions, the free amine concentration will increase, potentially impacting stability and solubility.

Recommended Protocols for Storage and Handling

Adherence to strict protocols is necessary to preserve the purity and integrity of the compound.

Long-Term Storage Protocol

-

Upon receipt, verify the container seal is intact.

-

Store the container in a refrigerator at 2-8°C .[6]

-

Place the primary container inside a secondary container with a desiccant (e.g., silica gel) to create a dry microenvironment.

-

For optimal stability, especially for reference standards, backfill the container with an inert gas like argon or nitrogen before sealing.[6]

Laboratory Handling and Solution Preparation

-

Environment: Whenever possible, handle the solid inside a glove box with a dry nitrogen or argon atmosphere. If a glove box is unavailable, use a desiccator to allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Weighing: Weigh the required amount of solid quickly. Do not leave the main container open to the atmosphere for an extended period.

-

Sealing: After dispensing, securely seal the container, preferably with laboratory film (e.g., Parafilm®) around the cap, and return it to refrigerated storage.

-

Solution Preparation: The compound is soluble in solvents like DMSO and DMF.[2] For aqueous solutions, use buffered systems to control pH, depending on the experimental requirements. Prepare solutions fresh and use them promptly. If storage of solutions is necessary, it should be for a minimal duration at -20°C or -80°C after sterile filtration, and stability in the solution must be validated.

Framework for a Stability-Indicating Study

For applications in drug development, a formal stability assessment via forced degradation is essential. This process identifies potential degradation products and establishes analytical methods that can reliably measure the compound's purity over time.[17]

Experimental Workflow for Forced Degradation

Below is a logical workflow for conducting a forced degradation study.

Caption: Workflow for a forced degradation stability study.

Step-by-Step Forced Degradation Protocol

-

Initial Analysis (t=0): Analyze an unstressed sample of the compound by HPLC, LC-MS, and ¹⁹F NMR to establish the initial purity, mass, and spectral fingerprint.[17][18]

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl. Incubate at 60°C and analyze at appropriate time points. Neutralize the sample before injection if required by the analytical column.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Keep at room temperature, as base-catalyzed degradation is often rapid. Analyze at frequent, early time points. Neutralize before injection.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep at room temperature, protected from light, and analyze at time points.[17]

-

Thermal Degradation: Store both the solid powder and a solution (in a relevant solvent) in an oven at 60°C. Analyze at time points.

-

Photostability: Expose the solid powder and a solution to a calibrated light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light. Analyze both samples post-exposure.

Recommended Analytical Methods for Stability Assessment

| Technique | Purpose in Stability Testing | Rationale & Reference |

| HPLC (UV/DAD) | Primary method for purity determination and quantification of the parent compound. | A robust, standard method for quantitative analysis of amino acids and pharmaceuticals.[18][19] |

| LC-MS | Identification of degradation products by determining their mass-to-charge ratio. | Essential for elucidating degradation pathways by providing molecular weights of impurities.[17][20] |

| ¹⁹F NMR | To specifically track the fate of the difluoro- moiety and identify any fluorinated degradants. | A powerful tool for fluorinated compounds, as it can detect and help identify products of defluorination or molecular rearrangement.[14][16][21] |

Potential Degradation Pathways

Based on the chemical structure, several degradation pathways can be hypothesized under stress conditions. A stability study would aim to confirm or refute these possibilities.

Caption: Hypothetical degradation pathways for the compound.

Summary and Key Recommendations

-

Primary Stability Concern: The compound is an amine hydrochloride salt and is presumed to be hygroscopic . Protection from moisture is the most critical factor for ensuring long-term stability.

-

Optimal Storage: Store at 2-8°C under a dry, inert atmosphere and protected from light .

-

Handling: Use a dry environment (glove box or desiccator) for handling the solid. Equilibrate the container to room temperature before opening to prevent moisture condensation.

-

Incompatibilities: Avoid contact with strong bases, which will liberate the less stable free amine, and strong oxidizing agents.

-

Validation: For GxP applications, the stability of the compound must be formally evaluated using a forced degradation study and validated, stability-indicating analytical methods like HPLC.

By implementing these scientifically grounded storage and handling strategies, researchers can ensure the quality and integrity of 3-Amino-2,2-difluoropropanoic acid HCl, leading to more reliable and reproducible scientific outcomes.

References

- National Institutes of Health (NIH). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.

- ACS Publications. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry | Environmental Science & Technology.

- AK Scientific, Inc. 1159825-06-5 3-Amino-2,2-difluoropropanoic acid hydrochloride.

- AK Scientific, Inc. Safety Data Sheet: 3-Amino-2,2-difluoropropanoic acid hydrochloride.

- National Institutes of Health (NIH).

- ResearchGate. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.

- National Institutes of Health (NIH). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.

- ChemicalBook. 3-Amino-2,2-difluoropropanoic acid hydrochloride CAS#: 1159825-06-5.

- ACS Publications. Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds | Environmental Science & Technology.

- Tamilnadu Test House. Analytical Methods For Amino Acids.

- National Institutes of Health (NIH).

- Spectroscopy Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products.

- ResearchGate.

- BOC Sciences.

- ChemScene. 428452-49-7 | 3-Amino-2,2-difluoropropanoic acid.

- Sigma-Aldrich. 3-Amino-2,2-difluoropropanoic acid hydrochloride.

- ResearchGate.

- Reddit. Ways of crashing out amines.

- ChemicalBook. 3-Amino-2,2-difluoropropanoic acid hydrochloride | 1159825-06-5.

- National Institutes of Health (NIH).

- Achmem. 3-Amino-2,2-difluoropropanoic acid.

- Wikipedia. Histamine.

Sources

- 2. vectorlabs.com [vectorlabs.com]

- 3. reddit.com [reddit.com]

- 4. 1159825-06-5 3-Amino-2,2-difluoropropanoic acid hydrochloride AKSci 9252BB [aksci.com]

- 5. aksci.com [aksci.com]

- 6. 3-Amino-2,2-difluoropropanoic acid hydrochloride CAS#: 1159825-06-5 [amp.chemicalbook.com]

- 7. 3-Amino-2,2-difluoropropanoic acid hydrochloride | 1159825-06-5 [m.chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. achmem.com [achmem.com]

- 10. Histamine - Wikipedia [en.wikipedia.org]

- 11. The use of hydrophobic amino acids in protecting spray dried trehalose formulations against moisture-induced changes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemscene.com [chemscene.com]

- 13. researchgate.net [researchgate.net]

- 14. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. tamilnadutesthouse.com [tamilnadutesthouse.com]

- 21. Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Frontier of Kinase Inhibition: A Technical Guide to the Safe Handling of Lorlatinib (CAS 1454846-35-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Lorlatinib (PF-06463922)